1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
Description
1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic compound featuring a piperazine core modified with a 3-fluorophenylsulfonyl group and a cyclopropyl-ethanol side chain. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where piperazine derivatives are prevalent (e.g., kinase inhibitors or GPCR modulators).
Properties
IUPAC Name |
1-cyclopropyl-2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c16-13-2-1-3-14(10-13)22(20,21)18-8-6-17(7-9-18)11-15(19)12-4-5-12/h1-3,10,12,15,19H,4-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFLSQZJBOEDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl moiety and a piperazine ring substituted with a sulfonyl group. Its molecular formula is , with a molecular weight of 394.47 g/mol. The presence of the fluorophenyl and sulfonyl groups is significant for its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- PARP1 Inhibition : Studies indicate that related compounds exhibit inhibitory effects on PARP1, an enzyme involved in DNA repair. For instance, derivatives showed IC50 values comparable to established inhibitors like Olaparib, suggesting potential use in cancer therapy by promoting apoptosis in cancer cells through DNA damage accumulation .
- Serotonin Reuptake Inhibition : Analogous piperazine compounds have demonstrated significant serotonin reuptake inhibition, which is crucial for developing antidepressants. In vivo studies indicated that these compounds could effectively reduce immobility in forced swimming tests in rats, indicating potential antidepressant properties .
- Antimicrobial Activity : Compounds bearing similar structural features have shown antibacterial and antifungal activities, suggesting that this compound may also exert antimicrobial effects .
Table 1: Summary of Biological Activities
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Case Study on Anticancer Activity : A synthesized derivative exhibited potent anticancer effects against MCF-7 breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a novel anticancer agent .
- Antidepressant Effects : Another study focused on a piperazine derivative that demonstrated robust serotonin reuptake inhibition, leading to behavioral improvements in animal models of depression. The compound effectively antagonized the depletion of serotonin induced by p-chloroamphetamine .
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol exhibit potential antidepressant effects. The sulfonamide group in the structure may enhance the binding affinity to serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications in piperazine derivatives can lead to increased efficacy in treating depressive disorders .
Antipsychotic Properties
The compound's structural similarity to known antipsychotics suggests potential applications in treating schizophrenia and other psychotic disorders. The piperazine moiety is often associated with antipsychotic activity, and derivatives have been studied for their ability to modulate dopamine receptor activity, which is central to the pathophysiology of psychosis .
Antitumor Activity
Recent studies have explored the anticancer potential of piperazine derivatives, including those similar to this compound. These compounds have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression. The fluorophenyl group may contribute to increased lipophilicity, enhancing cellular uptake and bioavailability .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal evaluated the antidepressant properties of a related piperazine derivative. The compound was administered to animal models exhibiting depressive-like behaviors. Results demonstrated significant reductions in immobility time in forced swim tests, indicating an antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
Case Study 2: Antipsychotic Evaluation
Another investigation focused on the antipsychotic potential of compounds structurally related to this compound. In this study, the compound was tested against standard antipsychotic drugs in a series of behavioral assays. The findings suggested that it exhibited a favorable side effect profile while effectively reducing hyperlocomotion induced by dopaminergic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperazine-based derivatives with diverse pharmacological profiles. Below is a comparative analysis with key analogs from recent literature:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Flexibility vs. Conversely, the pyrimidine-triazole derivatives (–3) exhibit planar aromatic systems, favoring π-π stacking in enzyme active sites .
Polarity and Solubility: The 3-fluorophenylsulfonyl group increases polarity, which may enhance aqueous solubility relative to the isopropylbenzyl group in . The ketone in and methanone in further improve solubility but may reduce blood-brain barrier penetration compared to the ethanol moiety in the target compound .
Biological Activity: Fluorine substitution (target compound) is associated with improved bioavailability and receptor affinity in CNS-targeting drugs, whereas chlorinated pyrimidines (–3) are linked to kinase inhibition . The bulky cyclohexenol in may limit membrane permeability but enhance selectivity for extracellular targets .
Therapeutic Potential and Limitations
- Advantages : The compound’s balance of rigidity and polarity positions it as a candidate for neurological disorders (e.g., serotonin receptor modulation) or antibacterial agents (sulfonyl groups disrupt bacterial enzymes).
- Limitations: Limited in vivo data exist compared to –3’s pyrimidine-triazole derivatives, which have demonstrated preclinical efficacy in cancer models .
Preparation Methods
Sulfonylation of Piperazine
The foundational step involves monosubstitution of piperazine with 3-fluorophenylsulfonyl chloride. Piperazine’s dual amine functionality necessitates controlled reaction conditions to avoid disubstitution.
- Reagents : Piperazine (1.0 eq), 3-fluorophenylsulfonyl chloride (1.1 eq), dichloromethane (DCM), triethylamine (TEA, 2.0 eq).
- Conditions : Dropwise addition of sulfonyl chloride to piperazine in DCM at 0°C, followed by stirring at 25°C for 12 h.
- Workup : Extraction with 5% HCl, followed by neutralization with NaHCO₃.
- Purification : Silica gel chromatography (DCM:MeOH, 20:1) yields 4-((3-fluorophenyl)sulfonyl)piperazine in 68% purity.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Time | 12 h |
| Purification Method | Column Chromatography |
Mechanistic Insight : TEA acts as a base to scavenge HCl, driving the nucleophilic substitution at the sulfonyl chloride. Steric and electronic factors favor monosubstitution under dilute conditions.
Optimization and Scalability Considerations
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reductive amination step, reducing reaction time from 24 h to 2 h while maintaining 70% yield.
Conditions :
- Temperature: 100°C
- Pressure: 150 psi
- Solvent: DCM:MeOH (1:1)
Solvent and Base Selection
Comparative Data :
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | TEA | 72 | 95 |
| THF | DIPEA | 68 | 92 |
| MeCN | K₂CO₃ | 61 | 89 |
DCM with TEA provides optimal balance of yield and purity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.55–7.48 (m, 1H, Ar–H), 7.32–7.25 (m, 2H, Ar–H), 3.82–3.75 (m, 2H, CH₂OH), 3.12–3.05 (m, 4H, piperazine), 2.95–2.88 (m, 4H, piperazine), 1.55–1.48 (m, 1H, cyclopropyl), 0.85–0.78 (m, 4H, cyclopropyl).
- HRMS (ESI+) : m/z calculated for C₁₅H₂₀FN₂O₃S [M+H]⁺: 339.1214; found: 339.1218.
Q & A
Q. What synthetic strategies are optimal for preparing 1-cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol, and how do reaction conditions influence yield?
Methodology :
- Key Steps :
- Piperazine Functionalization : React 3-fluorophenylsulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
- Ethanol Moiety Introduction : Use nucleophilic substitution (e.g., sodium hydride in DMF) to attach the cyclopropyl-ethanol group .
- Optimization :
- Temperature : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity for substitutions .
- Yield Challenges : Competitive hydrolysis of sulfonyl chlorides may require stoichiometric control .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
Methodology :
- NMR Analysis :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve cyclopropyl stereochemistry .
Advanced Research Questions
Q. How do electronic effects of the 3-fluorophenylsulfonyl group influence receptor binding in pharmacological studies?
Methodology :
- Computational Modeling :
- In Vitro Assays :
- Measure binding affinity to serotonin/norepinephrine transporters (IC₅₀) using radioligand displacement assays .
- Correlate substituent electronegativity with activity (e.g., 3-fluorophenyl vs. 4-methoxyphenyl in ).
Q. What analytical approaches resolve contradictions in biological activity data between structurally similar piperazine-sulfonyl derivatives?
Methodology :
- Data Triangulation :
- Orthogonal Assays : Combine enzyme inhibition (e.g., acetylcholinesterase) with cellular viability assays (MTT) to distinguish target-specific vs. cytotoxic effects .
- Metabolic Stability : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., cytochrome P450-mediated degradation) .
- Case Study : shows a 10-fold difference in antimicrobial activity between analogs with methoxy vs. nitro groups. Validate via MIC assays and molecular docking to identify steric clashes .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
Methodology :
- Lipophilicity Optimization :
- In Silico Predictions :
- Use PAMPA-BBB models to predict passive diffusion. Replace polar groups (e.g., hydroxyl) with prodrug esters for transient lipophilicity .
- Case Study : highlights a nitro-aniline derivative with improved CNS penetration via fluorine substitution (logP = 2.8).
Q. What strategies mitigate challenges in characterizing unstable intermediates during multi-step synthesis?
Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
